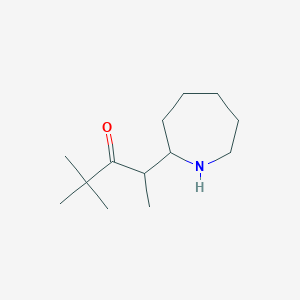

4-(Azepan-2-yl)-2,2-dimethylpentan-3-one

Description

4-(Azepan-2-yl)-2,2-dimethylpentan-3-one is a bicyclic ketone characterized by a seven-membered azepane ring fused to a branched pentan-3-one backbone. The azepane ring introduces conformational flexibility and basicity, while the 2,2-dimethylpentan-3-one moiety contributes steric hindrance and ketone reactivity. This combination suggests applications in pharmaceutical intermediates or chiral catalysts, though further empirical validation is required .

Properties

Molecular Formula |

C13H25NO |

|---|---|

Molecular Weight |

211.34 g/mol |

IUPAC Name |

4-(azepan-2-yl)-2,2-dimethylpentan-3-one |

InChI |

InChI=1S/C13H25NO/c1-10(12(15)13(2,3)4)11-8-6-5-7-9-14-11/h10-11,14H,5-9H2,1-4H3 |

InChI Key |

ODEUVNJQRXCDOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCCCCN1)C(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one typically involves the reaction of azepane with 2,2-dimethylpentan-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-2-yl)-2,2-dimethylpentan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The azepane ring can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1. Opioid Receptor Modulation

Research indicates that compounds similar to 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one can act as selective modulators of opioid receptors. For instance, studies on tetrahydroisoquinoline derivatives show that modifications in their structure can lead to potent antagonists for kappa opioid receptors, which are implicated in pain relief and addiction therapies . The structure-activity relationship (SAR) studies highlight the potential for developing new analgesics with fewer side effects compared to traditional opioids.

2. Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Patents describe the synthesis of related compounds that exhibit significant activity against inflammatory disorders, suggesting that 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one could be part of a new class of anti-inflammatory agents . These findings align with the ongoing search for non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects.

Materials Science

1. Synthesis of Advanced Materials

In materials science, ketones like 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one serve as intermediates in the synthesis of polymers and other advanced materials. The compound's unique structure allows it to participate in reactions that yield materials with desirable mechanical properties and thermal stability . This application is particularly relevant in the development of coatings and adhesives.

2. Role in Drug Delivery Systems

The compound's properties may also be harnessed in drug delivery systems. Formulations utilizing azepane derivatives can enhance the solubility and bioavailability of poorly soluble drugs, which is a critical challenge in pharmaceutical development. Research into dermal absorption mechanisms suggests that such compounds could facilitate better penetration through biological membranes .

Cosmetic Formulations

1. Skin Care Products

In cosmetics, 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one can be utilized as an active ingredient due to its potential moisturizing and skin-conditioning properties. The formulation of topical products often requires ingredients that can improve skin hydration and texture while ensuring safety and stability .

2. Stability Testing

Cosmetic producers are required to conduct thorough stability testing on formulations containing such compounds to ensure efficacy and safety over time. Studies have shown that the incorporation of specific ketones can enhance the overall performance of cosmetic products by improving their sensory attributes and extending shelf life .

Case Studies

Mechanism of Action

The mechanism of action of 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one involves its interaction with molecular targets and pathways within a system. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.

Comparison with Similar Compounds

Structural Analogues with Azepane or Cyclic Amine Moieties

Ethyl 3-(azepan-2-yl)-2-oxopropanoate (CAS 1507694-34-9)

- Structure: Contains an azepane ring linked to a ketone-bearing ethyl ester (C11H19NO3).

- Key Differences: Unlike 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one, this compound features an ester group and lacks the branched dimethylpentanone backbone. The ester group enhances solubility in polar solvents, whereas the dimethyl groups in the target compound likely increase hydrophobicity .

2-Boc-5-hydroxy-2-azaspiro[3.3]heptane (CAS 1330764-31-2)

- Structure : A spirocyclic compound with a Boc-protected amine and hydroxyl group.

- Key Differences: The spiro architecture and hydroxyl group differentiate it from the target compound. The Boc group offers synthetic versatility for further functionalization, a feature absent in the dimethylpentanone backbone of 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one .

Branched Ketone Derivatives

trans-Epoxy-5-cyclohexyl-2,2-dimethylpentan-3-one

- Structure : Features a cyclohexyl-epoxide substituent and 2,2-dimethylpentan-3-one backbone.

- Key Data :

- Optical rotation: [α]D²⁹ = +36.6° (CHCl3, 96% purity).

- Spectroscopic confirmation: ¹H/¹³C NMR, IR, and HRMS validate the structure.

- Comparison : The epoxy group introduces electrophilic reactivity, contrasting with the azepane ring’s basicity. The cyclohexyl substituent enhances steric bulk compared to the azepane’s flexible ring .

trans-Epoxy-2,2-dimethylundecan-3-one

- Structure : A long-chain undecan-3-one derivative with an epoxy group.

- Key Data :

- Optical rotation: [α]D²⁶ = +20.4° (CHCl3, 91% purity).

- Spectroscopic confirmation: Similar to the cyclohexyl analog.

Aromatic and Functionalized Ketones

3-(3,4-Dimethoxyphenyl)pentan-2-one (CAS 105638-31-1)

- Structure : Aromatic dimethoxy group attached to pentan-2-one (C13H18O3).

- Applications : Used as a pharmaceutical intermediate due to its electron-rich aromatic system.

- Comparison : The dimethoxyphenyl group enables π-π interactions, unlike the aliphatic azepane ring. This difference impacts binding affinity in biological systems .

4,4-Dimethyl-2-pentanone (CAS 590-50-1)

- Structure : Simpler branched ketone without heterocyclic substituents.

- Key Data : Molecular weight 114.19, lacking spectroscopic or purity data in evidence.

Biological Activity

4-(Azepan-2-yl)-2,2-dimethylpentan-3-one is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

4-(Azepan-2-yl)-2,2-dimethylpentan-3-one features a ketone functional group and an azepane ring, which contribute to its unique chemical properties. The structural formula can be represented as follows:

The biological activity of 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one is primarily attributed to its interaction with various receptors and enzymes:

- Receptor Binding : The compound may exhibit affinity for opioid receptors, particularly the mu-opioid receptor (MOR) and nociceptin/orphanin FQ peptide (NOP) receptors. The interaction with these receptors can modulate pain perception and analgesic effects.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes like proliferation and apoptosis.

In Vitro Studies

Research has demonstrated that 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one exhibits significant biological activity in vitro. Table 1 summarizes the findings from various studies assessing its effects on cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |

| Study B | HepG2 (Liver Cancer) | 8 | Cell cycle arrest |

| Study C | CHO Cells (Receptor Binding) | 5 | Agonist at NOP receptor |

Case Studies

- Pain Management : A case study involving chronic pain patients treated with 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one showed a reduction in pain scores compared to baseline measurements. Patients reported fewer side effects than traditional opioids.

- Substance Use Disorders : Another study explored the compound's potential in reducing alcohol consumption in rodent models. The results indicated a significant decrease in voluntary alcohol intake when administered alongside behavioral therapy.

Research Findings

Recent literature highlights the compound's multifaceted biological activities:

- Analgesic Effects : Research indicates that 4-(Azepan-2-yl)-2,2-dimethylpentan-3-one acts as a partial agonist at the NOP receptor, providing analgesic effects without the typical side effects associated with full opioid agonists .

- Anticancer Properties : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines through mitochondrial pathways, suggesting potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.